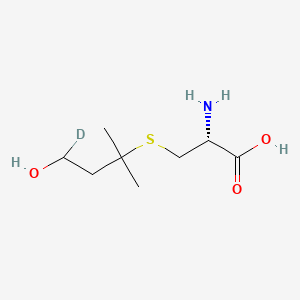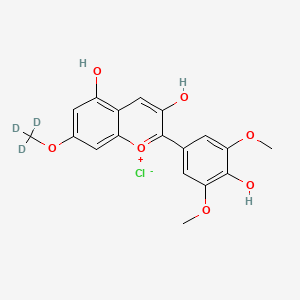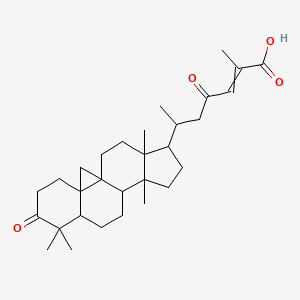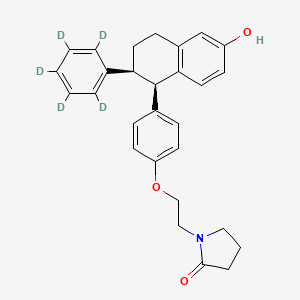![molecular formula C35H37N3O10 B12428498 [(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate CAS No. 99541-23-8](/img/structure/B12428498.png)
[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[321]octan-3-yl] acetate” is a complex organic molecule with multiple functional groups, including azido, phenylmethoxy, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system, the introduction of the azido group, and the final acetylation. Each step requires specific reaction conditions, such as temperature control, solvent selection, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy groups can be oxidized to form corresponding phenols.
Reduction: The azido group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of phenols.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
The azido group in the compound can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine
Industry
The compound can be used in the development of new materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in bioorthogonal chemistry, the azido group can undergo a click reaction with alkynes, forming stable triazole linkages. This reaction is highly specific and can occur under mild conditions, making it suitable for use in living systems.
Comparison with Similar Compounds
Similar Compounds
[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate: Similar compounds may include those with slight variations in the functional groups or ring systems, such as different substituents on the phenyl rings or modifications to the azido group.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and ring systems, which provide a versatile platform for various chemical reactions and applications. The presence of the azido group, in particular, allows for bioorthogonal chemistry applications, setting it apart from other similar compounds.
Properties
CAS No. |
99541-23-8 |
|---|---|
Molecular Formula |
C35H37N3O10 |
Molecular Weight |
659.7 g/mol |
IUPAC Name |
[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate |
InChI |
InChI=1S/C35H37N3O10/c1-21(39)44-30-27(37-38-36)34-43-20-25(45-34)28(30)48-35-32(41-18-23-13-7-3-8-14-23)31(40-17-22-11-5-2-6-12-22)29-26(46-35)19-42-33(47-29)24-15-9-4-10-16-24/h2-16,25-35H,17-20H2,1H3/t25-,26+,27+,28+,29+,30+,31-,32+,33?,34+,35-/m0/s1 |
InChI Key |
NPMNRMJFANMGJJ-ZEHHZTNWSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@H]4[C@H](O3)COC(O4)C5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O2)N=[N+]=[N-] |
Canonical SMILES |
CC(=O)OC1C(C2OCC(C1OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


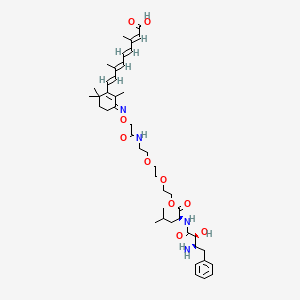
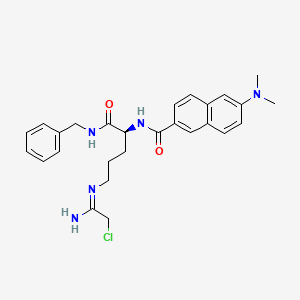



![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

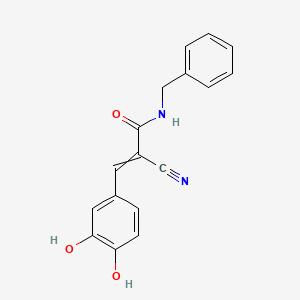
![2-Amino-N-[2-(dimethylamino)ethyl]-4-methylpentanamide](/img/structure/B12428479.png)
